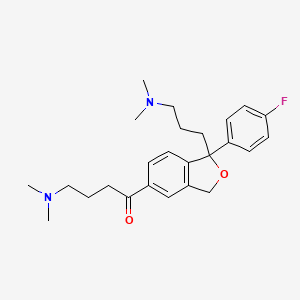

5-Dimethylaminobutyryl citalopram

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Desensitization of 5-HT Autoreceptors : Chronic treatment with citalopram can lead to desensitization of 5-HT(1A) receptors, although the absence of augmented effects of citalopram on 5-HT levels indicates other compensatory mechanisms (Cremers et al., 2000).

Effects on Conditioned Freezing : Citalopram, a selective serotonin reuptake inhibitor (SSRI), dose-dependently prevents the acquisition of conditioned freezing, an index of anxiety (Inoue et al., 1996).

Pharmacological Profile : As a potent inhibitor of neuronal serotonin uptake, citalopram has no effect on the uptake of noradrenaline and dopamine and lacks antagonistic activity towards various neurotransmitter receptors (Hyttel, 1982).

Effects on Extracellular Serotonin Levels : Citalopram can significantly affect extracellular serotonin levels, with variations depending on the brain region and the presence of serotonin receptor antagonists (Invernizzi et al., 1997).

Structure-Activity Relationships at Monoamine Transporters : Studies on citalopram analogs have provided insights into the structure-activity relationships at serotonin transporters, crucial for understanding its pharmacological effects (Zhang et al., 2010).

Interaction with 5-HT2C Receptors : Citalopram's interaction with 5-HT2C receptors has been studied to understand its effect on hallucinogen-induced stimulus control in rats (Eckler et al., 2004).

Involvement in Seizure Susceptibility : Citalopram's role in affecting seizure susceptibility, possibly involving 5HT(3) receptors and nitric oxide, has been investigated (Payandemehr et al., 2012).

Behavioral Effects in Fish : The behavioral effects of citalopram exposure in fish, indicating potential ecological consequences, have been analyzed (Kellner et al., 2016).

Pharmacokinetic and Pharmacodynamic Responses : The study of citalopram in rats has provided valuable insights into its pharmacokinetic and pharmacodynamic responses, particularly its effects on brain monoamine levels (Wikell et al., 1999).

Degradation by Simulated Sunlight : Research has explored the degradation of citalopram in various aqueous environments, including its stability and potential environmental impact (Kwon & Armbrust, 2005).

Mechanism of Action

Target of Action

5-Dimethylaminobutyryl Citalopram is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT), a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selective inhibition of serotonin reuptake leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns, which are beneficial in the treatment of depression .

Pharmacokinetics

Considering its structural similarity to citalopram, it’s plausible that it may share similar absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This can lead to an improvement in depressive symptoms, given the critical role of serotonin in mood regulation .

Biochemical Analysis

Biochemical Properties

5-Dimethylaminobutyryl citalopram interacts with various enzymes and proteins in the body. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . The nature of these interactions involves the conversion of this compound into other metabolites, which can then exert their effects on the body .

Cellular Effects

It is known that it influences cell function by interacting with serotonin reuptake inhibitors (SSRIs), thereby increasing the extracellular availability of the neurotransmitter serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to inhibit the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies, it has been shown to possess potent and highly selective inhibitory effects on serotonin reuptake

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . This could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name |

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPROCETRZTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329745-98-3 |

Source

|

| Record name | 5-Dimethylaminobutyryl citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)